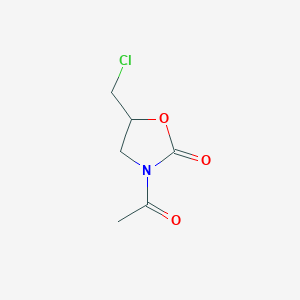

3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that contains an oxazolidinone ring. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of both acetyl and chloromethyl groups in its structure makes it a versatile intermediate for further chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one typically involves the reaction of 3-acetyl-1-propanol with bis(trichloromethyl)carbonate (triphosgene) in the presence of a base such as N,N-dimethylacetamide. The reaction is carried out in a solvent like 1,2-dichloroethane at elevated temperatures (around 80°C) for a few hours to achieve high yields .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, time, and molar ratios of reactants. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for large-scale production.

Types of Reactions:

Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized products under appropriate conditions.

Reduction Reactions: The compound can undergo reduction reactions to convert the acetyl group into an alcohol or other reduced forms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

- Substitution reactions yield various substituted oxazolidinones.

- Oxidation reactions produce carboxylic acids or ketones.

- Reduction reactions result in alcohols or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

One of the primary applications of 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one is its potential as an antibacterial agent. This compound belongs to the oxazolidinone class, which has been extensively studied for its efficacy against Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

Case Study: Efficacy Against Resistant Strains

A study highlighted in the patent literature demonstrated that derivatives of oxazolidinones exhibit significant antibacterial activity against resistant Gram-positive pathogens. The compound’s mechanism involves inhibiting bacterial protein synthesis, making it a valuable candidate in the fight against antibiotic resistance .

| Pathogen | Resistance Type | Activity of Compound |

|---|---|---|

| Staphylococcus aureus | Methicillin-resistant | Effective |

| Enterococcus faecium | Vancomycin-resistant | Effective |

| Streptococcus pneumoniae | Penicillin-resistant | Effective |

Pharmaceutical Development

The synthesis and modification of this compound have led to the development of new pharmaceutical agents. The compound serves as an intermediate in the synthesis of more complex oxazolidinone derivatives, which are being explored for their therapeutic potential .

Case Study: Synthesis of Linezolid

Research into the synthesis of Linezolid, a well-known oxazolidinone antibiotic, has utilized this compound as a precursor. This highlights the compound's role in creating effective treatments for bacterial infections .

Mechanistic Studies

The compound has been used in mechanistic studies to understand its interaction with biological systems. Its structure allows researchers to explore how modifications affect its antibacterial activity and pharmacokinetics.

Case Study: Mechanistic Insights

In vitro studies have shown that structural modifications at the C-5 position can significantly alter the compound's binding affinity to bacterial ribosomes. This research is critical for designing new antibiotics with improved efficacy and reduced side effects .

Potential Side Effects and Drug Interactions

While this compound shows promise as an antibacterial agent, it is essential to consider potential side effects and interactions with other drugs. Compounds in this class may interact with monoamine oxidase (MAO), leading to increased blood pressure or other adverse effects .

Case Study: Drug Interaction Profile

A comprehensive review of oxazolidinone derivatives indicated that certain modifications could mitigate undesirable interactions with MAO while maintaining antibacterial efficacy. This aspect is crucial for developing safer therapeutic options .

Wirkmechanismus

The mechanism of action of 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one involves its interaction with biological molecules through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The acetyl group can also participate in acylation reactions, further influencing biological pathways.

Vergleich Mit ähnlichen Verbindungen

3-Acetyl-1,3-oxazolidin-2-one: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

5-(Chloromethyl)-1,3-oxazolidin-2-one: Lacks the acetyl group, reducing its potential for oxidation and reduction reactions.

3-Acetyl-5-methyl-1,3-oxazolidin-2-one: The methyl group is less reactive compared to the chloromethyl group, limiting its versatility in chemical transformations.

Uniqueness: 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one is unique due to the presence of both acetyl and chloromethyl groups, which provide a wide range of reactivity and potential applications. This dual functionality makes it a valuable intermediate in the synthesis of various derivatives with diverse biological and chemical properties.

Biologische Aktivität

3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article synthesizes various research findings regarding the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a chloromethyl group and an acetyl group on the oxazolidinone ring, which are crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that compounds in the oxazolidinone class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxazolidinones are effective against a range of bacterial pathogens, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of this compound can be assessed through its Minimum Inhibitory Concentration (MIC). The following table summarizes the MIC values reported for related oxazolidinone compounds:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus ATCC 25923 | 32 |

| Linezolid | Staphylococcus aureus ATCC 29213 | 4 |

| Oxazolidinone derivative | Escherichia coli ATCC 25922 | 64 |

These values indicate that while this compound shows promising activity against certain strains, it may not be as potent as established drugs like Linezolid.

The mechanism by which oxazolidinones exert their antibacterial effects primarily involves inhibition of protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for translation. This action disrupts bacterial growth and replication.

Targeting Specific Bacteria

Research has indicated that while oxazolidinones are generally effective against Gram-positive bacteria, their efficacy against Gram-negative bacteria can be limited. For example, studies have noted that compounds similar to this compound demonstrate reduced activity against Enterobacteriaceae and other Gram-negative pathogens .

Case Studies

A number of case studies have highlighted the clinical relevance of oxazolidinones:

- Clinical Efficacy Against MRSA : A study demonstrated that a related oxazolidinone compound was effective in treating infections caused by Methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent in resistant infections .

- Comparative Studies : In a comparative analysis involving various oxazolidinone derivatives, researchers found that modifications to the chloromethyl group significantly influenced antimicrobial potency. The study suggested that strategic alterations could enhance activity against resistant strains .

Eigenschaften

IUPAC Name |

3-acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO3/c1-4(9)8-3-5(2-7)11-6(8)10/h5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYPJHUAXPNSTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(OC1=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.